molecular formula C59H53F2N3O26 B1147858 FG 488 BAPTA-1, AM CAS No. 244167-57-5

FG 488 BAPTA-1, AM

Cat. No. B1147858
CAS RN: 244167-57-5
M. Wt: 1258.07
InChI Key:
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Description

FG 488 BAPTA-1, AM, also known as Oregon Green™ 488 BAPTA-1, AM, is a cell-permeant, fluorescently labeled calcium indicator . It exhibits an increase in fluorescence upon binding Ca2+ . It is used in many calcium signaling investigations, including measuring intracellular Ca2+, following Ca2+ influx and release, and multiphoton excitation imaging of Ca2+ in living tissues .


Synthesis Analysis

The synthesis of FG 488 BAPTA-1, AM involves the conjugation of a green fluorescent probe (OG 488) to a cell-permeable Ca2+ chelator (BAPTA AM) . The cells may be loaded with the AM ester forms of these calcium indicators by adding the dissolved indicator directly to dishes containing cultured cells .


Molecular Structure Analysis

FG 488 BAPTA-1, AM is composed of a green fluorescent probe (OG 488) conjugated to a cell-permeable Ca2+ chelator (BAPTA AM) . The label (Ex/Em) is Oregon Green™ 488 BAPTA-1 (494/523 nm) .


Chemical Reactions Analysis

Upon binding to Ca2+, FG 488 BAPTA-1, AM exhibits an increase in fluorescence intensity . The fluorescence intensity can increase approximately 14 fold upon binding Ca2+ .


Physical And Chemical Properties Analysis

FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator with a Kd of 170 nM . It exhibits a fluorescence intensity increase of approximately 14-fold upon binding Ca2+ .

Scientific Research Applications

Calcium Detection

FG 488 BAPTA-1, AM is used in calcium detection . It is a molecule that exhibits an increase in fluorescence upon binding Ca2+. This property makes it useful for detecting and imaging cellular ions .

Cell Analysis

This compound is used in cell analysis . It can be loaded into cells by adding the dissolved indicator directly to dishes containing cultured cells .

Cell Viability, Proliferation & Function

FG 488 BAPTA-1, AM is used in assessing cell viability, proliferation, and function . The fluorescence signal from these cells is generally measured using fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Cell-Based Second Messenger Assays

This compound is used in cell-based second messenger assays . These assays are used to study the intracellular effects of extracellular signaling molecules .

Drug Discovery and Development

FG 488 BAPTA-1, AM is used in the field of drug discovery and development . It can be used to test the effects of potential drugs on calcium signaling within cells .

G-Protein Coupled Receptor Biology

This compound is used in G-protein coupled receptor biology . G-protein coupled receptors are a large family of receptors that respond to a variety of external signals. FG 488 BAPTA-1, AM can be used to study the calcium signaling pathways activated by these receptors .

Ionic Homeostasis and Signaling

FG 488 BAPTA-1, AM is used in the study of ionic homeostasis and signaling . It can be used to monitor changes in calcium levels, which play a key role in ionic homeostasis and signaling .

8. Target and Lead Identification and Validation This compound is used in target and lead identification and validation . It can be used to identify potential drug targets and to validate the effects of lead compounds on these targets .

Mechanism of Action

Target of Action

FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

FG 488 BAPTA-1, AM works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .

Biochemical Pathways

The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .

Pharmacokinetics

FG 488 BAPTA-1, AM is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Result of Action

The binding of FG 488 BAPTA-1, AM to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .

Action Environment

The action of FG 488 BAPTA-1, AM is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .

Safety and Hazards

FG 488 BAPTA-1, AM is intended for research use only and is not for use in diagnostic procedures . It should be stored in a freezer (-5°C to -30°C) and protected from light . It is potentially harmful and prolonged or repeated exposure should be avoided .

Future Directions

FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

properties

{ "Design of the Synthesis Pathway": "The synthesis of FG 488 BAPTA-1, AM involves the protection of the carboxylic acid group, amidation of the protected carboxylic acid, and subsequent deprotection of the amide. The final product is obtained as an acetoxymethyl (AM) ester to improve cell permeability.", "Starting Materials": [ "5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "BAPTA", "Triethylamine (TEA)", "Acetic anhydride", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "FG 488 acid" ], "Reaction": [ "BAPTA is reacted with DTNB in DMF to form the protected BAPTA-DTNB adduct.", "The BAPTA-DTNB adduct is reacted with NHS and EDC in DMF to form the NHS ester intermediate.", "The NHS ester intermediate is then reacted with FG 488 acid in the presence of TEA to form the protected FG 488 BAPTA-1 adduct.", "The protected FG 488 BAPTA-1 adduct is then deprotected by treatment with acetic anhydride and methanol in DCM to obtain the FG 488 BAPTA-1 intermediate.", "The FG 488 BAPTA-1 intermediate is then reacted with sodium bicarbonate in DCM to obtain FG 488 BAPTA-1, AM as an acetoxymethyl ester." ] }

CAS RN

244167-57-5

Product Name

FG 488 BAPTA-1, AM

Molecular Formula

C59H53F2N3O26

Molecular Weight

1258.07

Origin of Product

United States

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